2-Butylthio-5-trifluoromethylpyridine-3-boronic acid

Lipophilicity Physicochemical Properties Drug Design

2-Butylthio-5-trifluoromethylpyridine-3-boronic acid (CAS 1256345-53-5) is an organoboron reagent within the broader class of heteroaryl boronic acids. It features a pyridine core substituted at the 2-position with a butylthio (-S(CH2)3CH3) moiety and at the 5-position with a trifluoromethyl (-CF3) group.

Molecular Formula C10H13BF3NO2S
Molecular Weight 279.084
CAS No. 1256345-53-5
Cat. No. B596008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylthio-5-trifluoromethylpyridine-3-boronic acid
CAS1256345-53-5
Molecular FormulaC10H13BF3NO2S
Molecular Weight279.084
Structural Identifiers
SMILESB(C1=CC(=CN=C1SCCCC)C(F)(F)F)(O)O
InChIInChI=1S/C10H13BF3NO2S/c1-2-3-4-18-9-8(11(16)17)5-7(6-15-9)10(12,13)14/h5-6,16-17H,2-4H2,1H3
InChIKeyROCAGVUKVGNBMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butylthio-5-trifluoromethylpyridine-3-boronic Acid (CAS 1256345-53-5): Procurement-Relevant Specifications for Suzuki-Miyaura Coupling and PROTAC Development


2-Butylthio-5-trifluoromethylpyridine-3-boronic acid (CAS 1256345-53-5) is an organoboron reagent within the broader class of heteroaryl boronic acids . It features a pyridine core substituted at the 2-position with a butylthio (-S(CH2)3CH3) moiety and at the 5-position with a trifluoromethyl (-CF3) group [1]. As a boronic acid, it is designed to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . Commercial availability is typically at purities of ≥95% or 98% , and it is categorized by some suppliers within 'Protein Degrader Building Blocks' for applications in PROTAC synthesis [2].

2-Butylthio-5-trifluoromethylpyridine-3-boronic Acid: Why Generic Substitution with Methyl, Ethyl, or Propyl Analogs Compromises Lipophilicity-Driven SAR


In drug discovery and chemical biology, substituting 2-butylthio-5-trifluoromethylpyridine-3-boronic acid with its methyl, ethyl, or propylthio analogs (CAS 1256346-08-3, 1256345-55-7, and 1256345-56-8, respectively) is not scientifically equivalent due to the profound impact of the alkyl chain length on the resulting biaryl or heteroaryl product's lipophilicity (LogP) and molecular weight . While the boronic acid core ensures a common Suzuki-coupling reaction mechanism, the butylthio substituent is a strategic handle for tuning physicochemical properties (e.g., membrane permeability, metabolic stability) of the final target molecule . Generic substitution would alter these critical parameters, potentially invalidating established structure-activity relationships (SAR) and requiring a full re-optimization of a lead series, thereby increasing project timelines and costs .

2-Butylthio-5-trifluoromethylpyridine-3-boronic Acid: A Quantitative Evidence Guide for Differentiated Procurement


Procurement Differentiation 1: Enhanced Lipophilicity and Molecular Weight Tuning Compared to Shorter-Chain Alkylthio Analogs

The butylthio group in 2-butylthio-5-trifluoromethylpyridine-3-boronic acid confers a quantifiable increase in lipophilicity and molecular weight relative to its methyl, ethyl, and propylthio analogs. This is a direct result of the extended four-carbon alkyl chain . For medicinal chemists, this difference is non-trivial, as it can be leveraged to modulate membrane permeability and reduce aqueous solubility of the final coupled product, often a desirable outcome for targeting intracellular or CNS-related proteins .

Lipophilicity Physicochemical Properties Drug Design SAR

Procurement Differentiation 2: Defined Purity and Vendor Quality for Reproducible Research

Commercially available 2-butylthio-5-trifluoromethylpyridine-3-boronic acid is supplied with defined purity specifications, typically ≥95% or 98% . For research use, this is a critical differentiator from in-house synthesis, which may yield material of unknown or inconsistent purity. The purity level directly impacts the efficiency of Suzuki-Miyaura couplings; lower purity material containing unknown impurities can lead to reduced yields, catalyst poisoning, and challenging purifications, ultimately compromising the reproducibility of synthetic results .

Quality Control Purity Analytical Specification Reproducibility

Procurement Differentiation 3: Integration into PROTAC and Degrader Synthetic Strategies

This specific boronic acid is categorized by commercial suppliers as a 'Protein Degrader Building Block' [1]. This is a significant differentiator for research programs focused on developing proteolysis-targeting chimeras (PROTACs) or molecular glues. The 2-butylthio-5-trifluoromethylpyridine core is not a common or generic scaffold; its inclusion in specialized vendor libraries indicates it has been identified as a privileged fragment for constructing ligands that bind to E3 ubiquitin ligases (e.g., VHL, CRBN) or target proteins. While a generic aryl boronic acid could be used to install a phenyl ring, this compound allows for the direct introduction of a heteroaromatic moiety with pre-optimized substitution for protein degradation applications .

PROTACs Targeted Protein Degradation Building Blocks E3 Ligase Binders

2-Butylthio-5-trifluoromethylpyridine-3-boronic Acid: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Late-Stage Diversification for LogP Optimization

The primary application scenario for 2-butylthio-5-trifluoromethylpyridine-3-boronic acid is in the medicinal chemistry optimization phase where a lead series demonstrates high potency but suffers from low lipophilicity, poor membrane permeability, or rapid metabolic clearance . This boronic acid can be used in a late-stage Suzuki-Miyaura coupling to install the 2-butylthio-5-trifluoromethylpyridine moiety onto a core scaffold. The resulting increase in molecular weight (+279.1 g/mol) and calculated LogP (approx. +3.1 units) can significantly improve permeability and metabolic stability compared to smaller, less lipophilic analogs . This approach allows a project team to break out of a 'flat' SAR landscape by modulating physicochemical properties while preserving core binding interactions, potentially rescuing a series that would otherwise fail due to poor PK .

Targeted Protein Degradation (TPD): Building Block for E3 Ligase Binder Optimization

As a classified 'Protein Degrader Building Block,' this compound is best applied in the synthesis of focused libraries of PROTACs or molecular glues [1]. The 2-butylthio-5-trifluoromethylpyridine core serves as a unique linker or 'exit vector' from an E3 ligase-binding moiety. The butylthio chain can act as a small, flexible spacer to explore distance and orientation requirements within the ternary complex (target protein-PROTAC-E3 ligase). Its use in parallel synthesis enables rapid exploration of the 'linker exit vector' chemical space, a critical step in optimizing the stability of the induced protein-protein interaction that drives efficient target degradation .

Agrochemical Research: Synthesis of Lipophilic Heteroaromatic Analogs

In the development of novel fungicides, herbicides, or insecticides, the compound's combination of a bioisosteric pyridine ring, a highly lipophilic trifluoromethyl group, and a flexible butylthio chain is of high strategic value . Researchers can employ this boronic acid in Suzuki couplings to create analogs of known actives, enhancing their ability to penetrate the waxy cuticle of plants or the exoskeleton of insects . This application leverages the same physicochemical benefits that are valuable in drug discovery, translating them to the distinct demands of agrochemical formulation and field performance .

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